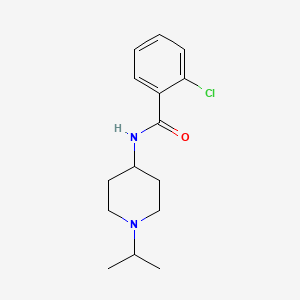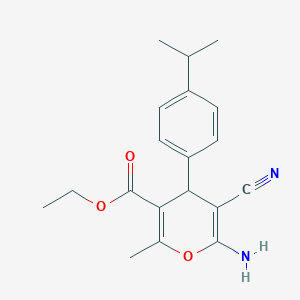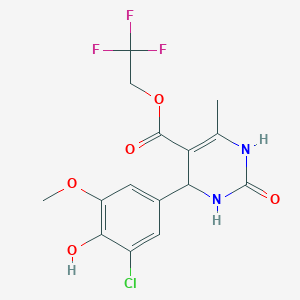![molecular formula C31H28N4O9S2 B4969282 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one, also known as TAK-659, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one binds to the active site of BTK and inhibits its activity, thereby blocking the B-cell receptor signaling pathway. This leads to the inhibition of B-cell proliferation and survival, and ultimately induces apoptosis in B-cell malignancies. This compound has also been shown to inhibit other kinases in the same family as BTK, such as Tec and interleukin-2-inducible T-cell kinase (ITK).
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in vitro and in vivo, with low toxicity to normal cells. In preclinical studies, this compound has been shown to induce apoptosis in B-cell malignancies, inhibit tumor growth, and prolong survival in animal models. This compound has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. This compound has also been shown to have low toxicity to normal cells, which is an important consideration for the development of cancer therapeutics. However, this compound is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the development of 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one. One possibility is to evaluate its efficacy in combination with other targeted therapies or chemotherapeutic agents. Another direction is to investigate its potential for the treatment of other types of cancer, such as solid tumors. Additionally, more research is needed to understand the mechanisms of resistance to BTK inhibitors, which may inform the development of new therapeutic strategies.
Synthesis Methods
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is synthesized using a multistep process that involves the reaction of 9H-fluoren-9-one with piperazine and furoyl chloride to form the intermediate compound. This intermediate is then reacted with sulfonyl chloride to produce this compound. The synthesis of this compound has been optimized to yield high purity and good yields.
Scientific Research Applications
2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one has been shown to have potent antitumor activity in preclinical studies, particularly in hematological malignancies such as B-cell lymphomas and leukemias. This compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B cells, and its dysregulation is a hallmark of many B-cell malignancies.
properties
IUPAC Name |
2,7-bis[[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl]fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O9S2/c36-29-25-19-21(45(39,40)34-13-9-32(10-14-34)30(37)27-3-1-17-43-27)5-7-23(25)24-8-6-22(20-26(24)29)46(41,42)35-15-11-33(12-16-35)31(38)28-4-2-18-44-28/h1-8,17-20H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAXSODFZKGOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)C7=CC=CO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)
![5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4969224.png)


![1-[2-(4-methoxyphenyl)ethyl]-8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969240.png)
![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4969268.png)
![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)
![5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B4969274.png)


![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)